N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
N-[(5-Chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a propargyl (prop-2-yn-1-yl) group at the piperidine nitrogen and a 5-chloro-2-methoxybenzyl substituent on the carboxamide nitrogen. This compound belongs to a broader class of small molecules targeting diverse biological pathways, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-8-20-9-6-13(7-10-20)17(21)19-12-14-11-15(18)4-5-16(14)22-2/h1,4-5,11,13H,6-10,12H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOUHSAHSJCVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC(=O)C2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine ring with a prop-2-yn-1-yl halide under basic conditions.
Attachment of the 5-chloro-2-methoxyphenyl Group: This step is achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with a 5-chloro-2-methoxybenzyl halide.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Aromatic Ring
- Compound BI81691 (): Structure: N-(5-Chloro-2-methoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide. Comparison: Shares the 5-chloro-2-methoxyphenyl carboxamide group but replaces the propargyl-piperidine with a pyridazine-linked 2-methylphenyl group. This suggests that aromatic heterocycles can fine-tune target selectivity .
- Compound 4 (): Structure: 1-(1-(5-Chloro-2-methoxyphenyl)ethyl)-N-((2-methoxypyridin-4-yl)methyl)piperidine-4-carboxamide. Comparison: Features a 5-chloro-2-methoxyphenethyl group instead of benzyl, with a 2-methoxypyridinylmethyl substituent. The pyridine moiety may enhance solubility compared to purely aromatic systems .
Modifications at the Piperidine Nitrogen
Propargyl vs. Sulfonyl Groups ():
- Example Compound: N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide.
- Comparison: Replaces the propargyl group with a sulfonyl-fluorophenyl group.
- Significance: Sulfonyl groups are strongly electron-withdrawing, which may alter piperidine basicity and influence interactions with charged residues in enzyme active sites. The propargyl group’s rigidity may confer better metabolic stability .
- Compound 7o (): Structure: N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)piperidine-4-carboxamide. Comparison: Substitutes propargyl with an oxazole-methyl group and introduces a dimethylpiperidine side chain.
Pharmacological Implications
While biological data for the target compound are absent in the provided evidence, structural analogs offer insights:
- Electron-Withdrawing Groups: The 5-chloro-2-methoxybenzyl motif is conserved in multiple analogs (e.g., ), implying its role in enhancing binding to hydrophobic pockets or resisting oxidative metabolism.
- Propargyl vs. Flexible Chains: The propargyl group’s rigidity may reduce off-target interactions compared to flexible ethyl or propyl linkers, as seen in .
- Heterocyclic Substitutions: Pyridazine () and oxazole () moieties improve solubility and target engagement, suggesting that the target compound’s propargyl group could be optimized further with similar modifications.
Biological Activity
N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClN3O2. The structure features a piperidine ring substituted with a chloro and methoxy group on the aromatic ring, which is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of various piperidine derivatives, including the compound . The minimum inhibitory concentration (MIC) values for this compound against several bacterial strains have been evaluated, demonstrating significant activity.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.25 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.50 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 0.75 | Inhibition of protein synthesis |
The compound showed strong activity against Staphylococcus aureus with an MIC of 0.25 µg/mL, indicating its potential as an antibacterial agent. The mechanism of action involves inhibiting cell wall synthesis and disrupting membrane integrity, which are crucial for bacterial survival.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been tested for antifungal activity. Studies indicate that it exhibits moderate antifungal effects against common pathogens such as Candida albicans .
Table 2: Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 3.12 |
| Aspergillus niger | 6.25 |
The antifungal activity is attributed to the compound's ability to interfere with fungal cell membrane synthesis.
The biological activity of this compound can be explained through various mechanisms:
- Cell Wall Inhibition : The compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Membrane Disruption : It disrupts the integrity of microbial membranes, leading to leakage of cellular contents.
- Protein Synthesis Inhibition : The compound may inhibit ribosomal function, thereby preventing protein synthesis essential for microbial growth.
Case Studies
Several case studies have documented the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Staphylococcus aureus : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus , suggesting its potential use in treating biofilm-associated infections .
- Combination Therapy : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics, revealing enhanced antibacterial activity against resistant strains .
- Anticancer Properties : Preliminary studies have indicated that this compound may also possess anticancer properties, particularly against breast cancer cell lines, where it induced apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
